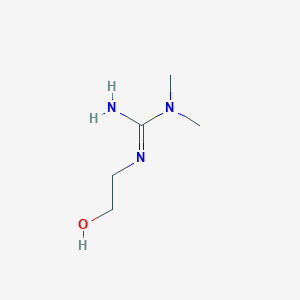
3-(2-Hydroxyethyl)-1,1-dimethylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxyethyl)-1,1-dimethylguanidine is an organic compound with a guanidine core structure It is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the guanidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-1,1-dimethylguanidine typically involves the reaction of 1,1-dimethylguanidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the addition of the hydroxyethyl group to the guanidine core. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced reactors and automation systems can enhance the efficiency of the production process, reducing costs and minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxyethyl)-1,1-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and alkylating agents such as alkyl halides are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-(2-Hydroxyethyl)-1,1-dimethylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxyethyl)-1,1-dimethylguanidine involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The guanidine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyldiethanolamine: Similar in structure but with different functional groups, used in gas treating and as a sweetening agent.
Triethanolamine: Another related compound with three hydroxyethyl groups, used in cosmetics and as a pH adjuster.
Uniqueness
3-(2-Hydroxyethyl)-1,1-dimethylguanidine is unique due to its specific combination of a hydroxyethyl group and a guanidine core. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C5H13N3O |
|---|---|
Peso molecular |
131.18 g/mol |
Nombre IUPAC |
2-(2-hydroxyethyl)-1,1-dimethylguanidine |
InChI |
InChI=1S/C5H13N3O/c1-8(2)5(6)7-3-4-9/h9H,3-4H2,1-2H3,(H2,6,7) |
Clave InChI |
DSXKXRSFCRPAER-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=NCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


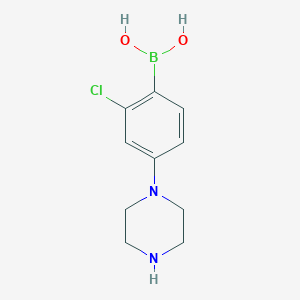

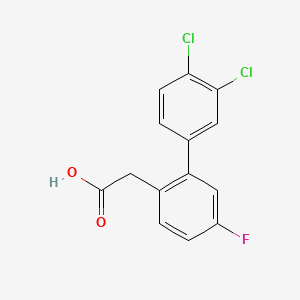


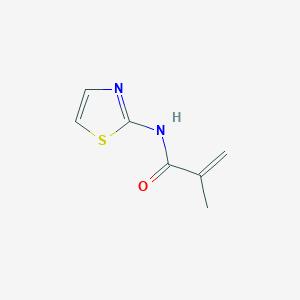
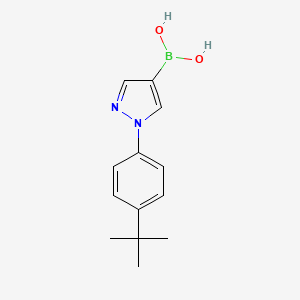
![[(2,4-Dichlorophenyl)methylidene]hydrazine](/img/structure/B14068353.png)
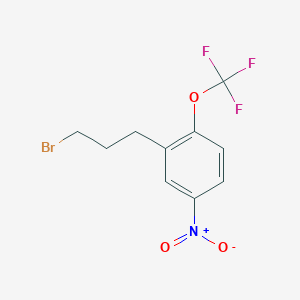
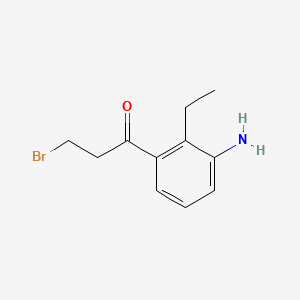
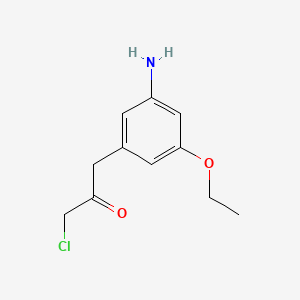
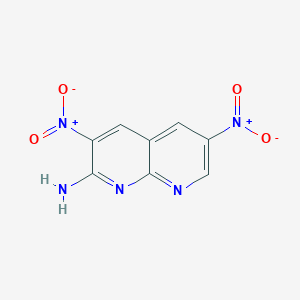
![1,3-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14068389.png)

